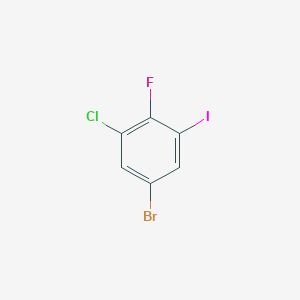

5-bromo-1-chloro-2-fluoro-3-iodoBenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBPGGLTSPFQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Polyhalogenated Benzenes

Strategies for Constructing Multi-Halogenated Benzene (B151609) Scaffolds

The synthesis of a molecule like 5-bromo-1-chloro-2-fluoro-3-iodobenzene would likely begin with a simpler, commercially available halogenated benzene and proceed through a series of carefully orchestrated steps. The ability to plan a successful multi-step synthesis of a complex molecule requires a working knowledge of the uses and limitations of a great many organic reactions. pressbooks.pub

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. wikipedia.org In the case of halogenation, a Lewis acid catalyst is typically required to activate the halogen, making it a more potent electrophile. wikipedia.orglumenlearning.com For instance, the chlorination or bromination of benzene necessitates the use of catalysts like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). chemguide.co.uklibretexts.org

The introduction of iodine requires a slightly different approach, often employing an oxidizing agent such as nitric acid to generate the electrophilic iodine species (I⁺). wikipedia.org Fluorination, on the other hand, is highly exothermic and can be explosive, making it a less common application of EAS. lumenlearning.com

The directing effects of existing substituents play a crucial role in determining the position of the incoming electrophile. youtube.com Halogens are deactivating yet ortho-, para-directing. vanderbilt.edu This means that while they decrease the rate of reaction, they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This is due to the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. vanderbilt.edu The synthesis of polysubstituted benzenes requires careful consideration of the order of substituent introduction to achieve the desired isomer. libretexts.orglibretexts.org

Table 1: Common Reagents for Electrophilic Halogenation

| Halogenation | Reagents | Catalyst/Conditions |

| Chlorination | Cl₂ | AlCl₃ or FeCl₃ chemguide.co.uklibretexts.org |

| Bromination | Br₂ | FeBr₃ or AlBr₃ chemguide.co.uklibretexts.org |

| Iodination | I₂ | HNO₃ or other oxidizing agents wikipedia.org |

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to EAS, particularly for aromatic rings that are electron-deficient. masterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. youtube.com

The most common mechanism for SNAr is the addition-elimination pathway. youtube.com In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org This intermediate is characterized by the temporary loss of aromaticity. youtube.com The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com Some Meisenheimer complexes are stable enough to be isolated and characterized. nih.gov

Under conditions of very strong bases, such as sodium amide (NaNH₂), an alternative SNAr mechanism can occur, known as the elimination-addition pathway. libretexts.org This mechanism proceeds through a highly reactive and unstable intermediate called benzyne (B1209423). numberanalytics.commasterorganicchemistry.com Benzyne is formed by the elimination of a proton and a halide from adjacent carbon atoms. youtube.com The nucleophile then adds to one of the carbons of the "triple bond" in the benzyne intermediate, followed by protonation to yield the final product. youtube.com A key feature of the benzyne mechanism is that the incoming nucleophile can bond to either of the two carbons of the former triple bond, sometimes leading to a mixture of products. libretexts.org

In polyhalogenated systems, the regioselectivity of SNAr—that is, which halogen is replaced—is a critical consideration. The rate of nucleophilic attack is influenced by the nature of the halogen. Generally, the more electronegative the halogen, the more it activates the ring towards nucleophilic attack. However, the ease of C-X bond cleavage also plays a role. In many cases, fluoride (B91410) is the best leaving group in SNAr reactions, a counterintuitive finding explained by the fact that the attack of the nucleophile is the rate-determining step, not the departure of the leaving group. masterorganicchemistry.com The presence and position of other electron-withdrawing groups on the ring also significantly influence the regioselectivity of the reaction. wuxiapptec.com

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including polyhalogenated benzenes. tcichemicals.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. tcichemicals.com Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools in the synthetic chemist's toolbox. libretexts.orgorganic-chemistry.orgyoutube.com

In the context of synthesizing this compound, one could envision a strategy where a di- or tri-halogenated benzene is coupled with another halogen-containing fragment. The selectivity of these reactions is often remarkable, allowing for the specific reaction of one halogen over another based on their differing reactivities. For example, in palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. baranlab.org This differential reactivity can be exploited to selectively functionalize a polyhalogenated ring.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst |

| Suzuki-Miyaura Coupling | Organoboron compound and organic halide/triflate | Palladium complex libretexts.orgyoutube.com |

| Stille Coupling | Organotin compound and organic halide/triflate | Palladium complex organic-chemistry.orglibretexts.orgwikipedia.org |

| Negishi Coupling | Organozinc compound and organic halide/triflate | Palladium or Nickel complex tcichemicals.com |

| Buchwald-Hartwig Amination | Amine and organic halide/triflate | Palladium complex youtube.com |

| Kumada Coupling | Grignard reagent and organic halide/triflate | Nickel or Palladium complex researchgate.net |

The synthesis of a complex molecule like this compound would likely involve a combination of the methodologies described above. A plausible synthetic route might start with a readily available di- or tri-substituted benzene and sequentially introduce the remaining halogens using a carefully chosen sequence of electrophilic and nucleophilic substitution reactions, potentially in concert with transition metal-catalyzed cross-couplings to achieve the final, highly functionalized aromatic scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Approaches, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone for forming carbon-carbon bonds in organic synthesis. mdpi.com This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. mdpi.com For polyhalogenated substrates such as this compound, the primary challenge and opportunity lie in achieving chemoselectivity. The reaction's selectivity is dictated by the differing reactivities of the carbon-halogen (C-X) bonds.

The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov The rate of this step is highly dependent on the nature of the halogen, generally following the reactivity order: C-I > C-Br > C-Cl >> C-F. This predictable reactivity allows for the selective functionalization of the most reactive C-X bond. In the case of this compound, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C-I bond, leaving the bromo, chloro, and fluoro substituents intact. By carefully controlling reaction conditions and the stoichiometry of the reagents, it is possible to sequentially functionalize the different halogen positions. researchgate.net

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Oxidative Addition

| Carbon-Halogen Bond | Average Bond Dissociation Energy (kcal/mol) | General Reactivity in Pd(0) Oxidative Addition |

|---|---|---|

| C-F | ~123 | Very Low |

| C-Cl | ~96 | Low |

| C-Br | ~81 | Moderate |

This table illustrates the inverse relationship between bond energy and reactivity in the key oxidative addition step of palladium-catalyzed cross-coupling reactions.

Strategies to achieve selective monocoupling in polyhalogenated systems often involve careful optimization of the catalyst, base, solvent, and the molar ratio of the reactants. researchgate.net

Nickel-Catalyzed Transformations and Associated Mechanisms

While palladium catalysts are highly effective, there is growing interest in using more earth-abundant and cost-effective nickel-based systems. nih.gov Nickel catalysts offer distinct advantages, including improved activity for coupling with less reactive electrophiles like aryl chlorides and carbamates. nih.govrsc.org For a molecule like this compound, after the more reactive C-I and C-Br sites have been addressed, nickel catalysis provides a powerful tool for the subsequent functionalization of the C-Cl bond.

The mechanism of nickel-catalyzed cross-coupling can be more complex than that of palladium. While it can proceed through a traditional Ni(0)/Ni(II) cycle involving oxidative addition, transmetalation, and reductive elimination, nickel's facile access to multiple oxidation states also allows for pathways involving Ni(I) and Ni(III) intermediates or single-electron transfer (SET) processes. youtube.com This unique reactivity allows nickel to activate stronger bonds, such as the C-O bonds in aryl ethers, which are generally unreactive with palladium catalysts. youtube.com The ability of nickel to engage in diverse mechanistic pathways is a key asset in developing new synthetic methods for challenging substrates. youtube.com

Table 2: Comparison of Palladium and Nickel in Cross-Coupling Reactions

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost | High | Low |

| Reactivity towards C-Cl | Generally low, requires specialized ligands | High |

| Reactivity towards C-F | Very low | Very low |

| Mechanistic Pathways | Primarily two-electron (Pd(0)/Pd(II)) | Diverse: two-electron, SET, Ni(I)/Ni(III) cycles |

| Substrate Scope | Excellent for C-I, C-Br, C-OTf | Excellent for C-Cl, C-Br, C-I, and some C-O bonds |

Site-Selective Cross-Coupling of Polyhalogenated Arenes with Identical Halogen Groups

The site-selective functionalization of arenes bearing multiple identical halogen atoms presents a significant synthetic challenge due to the minimal difference in reactivity between the C-X bonds. nih.govnih.gov Although the target molecule, this compound, possesses distinct halogens, the principles governing site-selectivity are broadly applicable. Selectivity in these systems is typically controlled by subtle electronic or steric differences within the molecule. nih.gov

Factors influencing site-selectivity include:

Electronic Effects: Electron-donating or electron-withdrawing groups elsewhere on the ring can influence the electron density at each C-X bond, making one more susceptible to oxidative addition.

Steric Hindrance: A catalyst may preferentially react at a less sterically hindered position.

Directing Groups: A functional group on the arene can coordinate to the metal center, directing the catalyst to a specific, often ortho, position.

Ligand/Solvent Control: The choice of ligand on the metal catalyst or the solvent system can dramatically alter the selectivity of the reaction. nih.govacs.org

For a molecule with different halogens like this compound, these factors work in concert with the inherent reactivity of the C-X bonds. For instance, after initial reaction at the C-I bond, the newly introduced substituent will exert its own electronic and steric influence, affecting the site of the subsequent coupling at the C-Br or C-Cl positions.

Reductive Dehalogenation Strategies

Reductive dehalogenation provides a pathway to selectively remove halogen atoms, replacing them with hydrogen. This is a key strategy for synthesizing partially halogenated compounds from polyhalogenated precursors.

Electrochemical Reduction Methodologies for Polyhalogenated Aromatic Compounds

Electrochemical reduction offers a reagent-free method for dehalogenation. xmu.edu.cn The process involves the direct transfer of electrons from a cathode to the polyhalogenated aromatic compound. This electron transfer can lead to the formation of a radical anion, which then fragments, cleaving the carbon-halogen bond and releasing a halide ion. The resulting aryl radical abstracts a hydrogen atom from the solvent to complete the reduction.

The potential required for reduction is dependent on the halogen, with the ease of reduction following the order: I > Br > Cl > F. tsijournals.com This trend allows for selective dehalogenation by carefully controlling the applied cathode potential. For this compound, applying a less negative potential would selectively cleave the C-I bond. As the potential is made progressively more negative, the C-Br and then the C-Cl bonds would be cleaved. tsijournals.com This methodology is particularly attractive as it can be performed at room temperature and can utilize deuterium (B1214612) oxide (D₂O) as the solvent to install deuterium atoms specifically at the site of dehalogenation. xmu.edu.cn

Catalytic Hydrodehalogenation Processes

Catalytic hydrodehalogenation is a widely used method that employs a transition metal catalyst and a hydrogen source (e.g., H₂ gas, formic acid) to replace a halogen with a hydrogen. researchgate.net Heterogeneous catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C) are often employed. researchgate.netacs.orgacs.org

The reactivity in hydrodehalogenation is inversely related to the carbon-halogen bond strength, meaning weaker bonds are cleaved more readily. acs.orgnih.gov Therefore, the selectivity follows the established order: C-I > C-Br > C-Cl > C-F. Studies have shown that systems like Rh/Al₂O₃ with H₂ in water can efficiently dehalogenate a wide range of polyhalogenated benzenes at ambient temperature and pressure. researchgate.netacs.orgacs.org In direct intramolecular competition, the weaker C-X bond is broken first. acs.orgnih.gov This allows for the stepwise removal of halogens from this compound, starting with iodine, followed by bromine, and then chlorine.

Table 3: Research Findings on Catalytic Hydrodehalogenation

| Catalyst System | Substrate Type | Key Finding | Citation |

|---|---|---|---|

| Rh/Al₂O₃ and H₂ | Polyhalogenated Benzenes | Capable of complete dehalogenation under mild conditions (ambient temp, 1 atm H₂). | researchgate.netacs.org |

| Rh/Al₂O₃ and H₂ | Mixed Dihalobenzenes | When two different halogens are present, the weaker carbon-halogen bond is broken first. | acs.orgnih.gov |

Metalation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful transformation that converts a carbon-halogen bond into a carbon-metal bond, typically using organolithium or Grignard reagents. mdpi.comchemicalbook.com The resulting organometallic intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to form new C-C or C-heteroatom bonds.

The rate of exchange is highly dependent on the halogen, with the typical order of reactivity being I > Br >> Cl, F. mdpi.com This pronounced difference allows for exceptional regioselectivity. When this compound is treated with one equivalent of an alkyllithium reagent (e.g., n-butyllithium) at low temperatures (e.g., -78 to -100 °C), the exchange occurs almost exclusively at the C-I bond. tcnj.edu The much less reactive C-Br, C-Cl, and C-F bonds remain untouched under these conditions. This generates a specific aryllithium species that can be used for further synthetic elaboration, providing a precise method for functionalizing the most reactive halogen site.

Diazotization and Subsequent Sandmeyer-type Reactions

This intermediate can then undergo a Sandmeyer or Sandmeyer-type reaction to install the desired halogen.

Chlorination and Bromination: The classic Sandmeyer reaction uses copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to replace the diazonium group with -Cl or -Br, respectively. wikipedia.org The reaction is understood to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst. wikipedia.org

Iodination: The introduction of iodine does not typically require a copper catalyst and is achieved by treating the diazonium salt with a solution of potassium iodide (KI). ncert.nic.inorganic-chemistry.org

Fluorination: While classic Sandmeyer reactions are not used for fluorination, the related Balz-Schiemann reaction, which involves the thermal decomposition of an isolated arenediazonium tetrafluoroborate (B81430) salt, is a common method for introducing fluorine. wikipedia.org

For a complex molecule like this compound, a plausible synthetic route would start with a specifically substituted aniline (B41778), for instance, 3-bromo-5-chloro-2-fluoro-aniline. One of the remaining positions could be nitrated, reduced to an amine, and then subjected to a Sandmeyer iodination to install the final halogen. The precise sequence is critical to manage the directing effects of the existing substituents. Recent advancements have also led to the development of metal-free, photochemical Sandmeyer-type reactions, which offer high yields and selectivities without the need for transition metal catalysts. nih.gov

Table 1: Overview of Classic Sandmeyer and Related Reactions

| Target Halogen | Reagent(s) | Reaction Name | Catalyst Required |

|---|---|---|---|

| Chlorine (-Cl) | CuCl / HCl | Sandmeyer Reaction | Yes (Copper I) |

| Bromine (-Br) | CuBr / HBr | Sandmeyer Reaction | Yes (Copper I) |

| Iodine (-I) | KI | Sandmeyer-type | No |

| Fluorine (-F) | 1. HBF₄ 2. Heat | Balz-Schiemann | No |

Overcoming Challenges in Regioselective Synthesis of Multi-Halogenated Aromatics

The regioselective synthesis of molecules with multiple halogen substituents is a significant chemical challenge. nih.gov When electrophilic aromatic substitution is attempted on a ring that already contains one or more halogens, the directing effects of these substituents determine the position of the incoming group. aakash.ac.in

Halogens exert a dual electronic influence on the aromatic ring:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond, deactivating the ring towards further electrophilic attack compared to benzene itself. aakash.ac.inlibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be donated to the pi-system of the benzene ring, which increases the electron density at the ortho and para positions. aakash.ac.in

Because the inductive effect generally outweighs the resonance effect, halogens are considered deactivating groups. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. aakash.ac.inlibretexts.org In a multi-halogenated benzene, the challenge is compounded as each halogen exerts its own directing influence, potentially leading to a mixture of isomers. Steric hindrance from existing bulky halogens like bromine and iodine can also prevent substitution at adjacent (ortho) positions.

To overcome these challenges and ensure the synthesis of a single, desired isomer like this compound, chemists employ several strategies:

Multi-step Synthesis: Rather than attempting multiple substitutions on a single ring, a linear or convergent synthesis is designed using precursors where the substitution pattern is already set. The use of an aniline precursor for a Sandmeyer reaction is a prime example of this approach. google.com

Directed Ortho-metalation (DoM): This technique uses a directing group on the ring to guide a strong base to deprotonate a specific ortho position. The resulting organometallic species can then be quenched with a halogenating agent.

Use of Nanoreactors: Emerging research has shown that carrying out reactions within the confined space of nanoreactors, such as carbon nanotubes, can drastically alter the regioselectivity of aromatic halogenation, favoring products that are not accessible under standard conditions. rsc.org

Table 2: Directive Influence of Halogens in Electrophilic Aromatic Substitution

| Halogen | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Position Directing |

|---|---|---|---|---|

| Fluorine | Strong -I | Moderate +R | Deactivating | Ortho, Para |

| Chlorine | Strong -I | Weak +R | Deactivating | Ortho, Para |

| Bromine | Strong -I | Weak +R | Deactivating | Ortho, Para |

| Iodine | Strong -I | Weak +R | Deactivating | Ortho, Para |

Influence of Halogen Identity and Positional Isomerism on Synthetic Reactivity

The presence of four electron-withdrawing halogens makes the benzene ring highly electron-deficient and thus strongly deactivated towards further electrophilic aromatic substitution. The deactivating strength generally correlates with electronegativity, making fluorine the least deactivating and iodine the most among halogens, although all are deactivating. libretexts.org

More synthetically useful is the differential reactivity of the carbon-halogen (C-X) bonds. This is particularly relevant for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), which are fundamental to modern organic synthesis. The reactivity of the C-X bond in these reactions is inversely proportional to its bond strength. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.

This hierarchy of bond strengths allows for selective functionalization. The C-I bond is the weakest and most reactive, making the iodine at the C-3 position the most likely site for oxidative addition to a palladium(0) catalyst, for example. This enables the selective replacement of the iodine atom with another functional group while leaving the C-Br, C-Cl, and C-F bonds intact. Subsequently, under more forcing conditions, the C-Br bond could be targeted for a second coupling reaction. The C-Cl and especially the C-F bonds are significantly more robust and less reactive.

Positional isomerism plays a crucial role by altering the local electronic and steric environment. In this compound, the reactivity of the C-I bond at position 3 is electronically influenced by the highly electronegative fluorine atom at the adjacent C-2 position. This complex interplay of steric and electronic effects from neighboring halogens fine-tunes the reactivity at each site, a factor that must be carefully considered when designing synthetic transformations using polyhalogenated benzenes as building blocks.

Table 3: Carbon-Halogen Bond Properties

| C-X Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| C-I | ~240 | Highest |

| C-Br | ~280 | High |

| C-Cl | ~340 | Moderate |

| C-F | ~485 | Lowest |

Note: Bond energies are approximate average values.

Chemical Reactivity and Mechanistic Investigations of Haloarenes

Nucleophilic Aromatic Substitution Reactivity Profiles of Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile displaces a leaving group from the aromatic ring. byjus.comwikipedia.org Unlike aliphatic halides, aryl halides have unique mechanistic features and are sensitive to the electronic nature of substituents on the aromatic ring.

The SNAr reaction of aryl halides proceeds through a different mechanism than the SN1 and SN2 reactions of alkyl halides. brainly.combrainly.comyoutube.com

SN2 Pathway: This pathway is a single, concerted step involving backside attack by the nucleophile. masterorganicchemistry.comvedantu.com This is sterically hindered in aryl halides by the benzene (B151609) ring itself, making the SN2 mechanism highly unfavorable for sp2-hybridized carbon atoms of the aromatic ring. wikipedia.orgyoutube.com

SN1 Pathway: This pathway involves the formation of a carbocation intermediate. brainly.commasterorganicchemistry.com The formation of a highly unstable aryl cation makes the SN1 mechanism unlikely for most aryl halides, unless the leaving group is exceptionally good, such as in the case of diazonium salts. wikipedia.orgdalalinstitute.com

The predominant mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism . This two-step process involves:

Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. dalalinstitute.comnumberanalytics.comnumberanalytics.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org

Table 1: Comparison of Nucleophilic Substitution Mechanisms

| Feature | SN1 | SN2 | SNAr |

| Substrate | Typically tertiary alkyl halides | Typically primary alkyl halides | Aryl halides with electron-withdrawing groups |

| Mechanism | Two steps, carbocation intermediate vedantu.com | One concerted step vedantu.com | Two steps, Meisenheimer complex intermediate youtube.com |

| Rate Law | Rate = k[Substrate] vedantu.com | Rate = k[Substrate][Nucleophile] vedantu.com | Rate = k[Aryl Halide][Nucleophile] dalalinstitute.com |

| Stereochemistry | Racemization brainly.com | Inversion of configuration brainly.com | Retention of configuration at the aromatic ring |

| Leaving Group Effect | I > Br > Cl > F vedantu.com | I > Br > Cl > F vedantu.com | F > Cl > Br > I libretexts.orgmasterorganicchemistry.com |

The rate and selectivity of SNAr reactions are significantly influenced by the substituents present on the aromatic ring.

Activating Groups: Electron-withdrawing groups (EWGs) such as nitro (–NO₂), cyano (–CN), and carbonyl (–COR) groups activate the aromatic ring towards nucleophilic attack. numberanalytics.comnih.gov These groups, particularly when positioned ortho or para to the leaving group, stabilize the negative charge of the Meisenheimer complex through resonance, thereby increasing the reaction rate. byjus.comnumberanalytics.comnumberanalytics.comlibretexts.org The more EWGs present, the faster the reaction. libretexts.org

Deactivating Groups: Electron-donating groups (EDGs), such as alkyl and alkoxy groups, deactivate the ring towards SNAr. numberanalytics.com These groups increase the electron density on the aromatic ring, making it less electrophilic and thus less susceptible to attack by a nucleophile. numberanalytics.com

Leaving Group Ability: The nature of the leaving group also affects the reaction rate. In SNAr reactions, the order of reactivity for halogens is often F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is counterintuitive to the trend seen in SN1 and SN2 reactions where iodide is the best leaving group. vedantu.com The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. libretexts.org

Nucleophile Strength: Strong nucleophiles, such as alkoxides and amides, generally react more efficiently in SNAr reactions than weaker nucleophiles. numberanalytics.com

In the case of 5-bromo-1-chloro-2-fluoro-3-iodobenzene, all four halogens are electron-withdrawing. The fluorine atom, being the most electronegative, would have the strongest activating effect for nucleophilic attack at the carbon to which it is attached, assuming the reaction proceeds via the SNAr mechanism. However, the relative lability of the other halogens as leaving groups (I > Br > Cl) would also play a crucial role in determining the final product.

Electrophilic Aromatic Substitution Behavior in Polyhalogenated Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including polyhalogenated benzenes. wikipedia.orgbyjus.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com

Halogens are considered ortho, para-directors in electrophilic aromatic substitution. jove.comchemistrysteps.commasterorganicchemistry.com This is because they can donate a lone pair of electrons through resonance to stabilize the carbocation intermediate (arenium ion) formed during the reaction. jove.commasterorganicchemistry.com This stabilization is most effective when the electrophile attacks at the ortho or para positions relative to the halogen. jove.com

In a polyhalogenated benzene like this compound, the directing effects of the multiple halogens must be considered collectively. All four halogens will direct an incoming electrophile to their respective ortho and para positions. The final position of substitution will be a result of the combined directing and steric effects of all the substituents.

While halogens are ortho, para-directors due to resonance, they are also deactivating groups. youtube.comlibretexts.orgmasterorganicchemistry.com This means that halogenated benzenes react more slowly in electrophilic aromatic substitution reactions than benzene itself. libretexts.orgyoutube.com The deactivating nature of halogens is due to their strong electron-withdrawing inductive effect, which is a consequence of their high electronegativity. libretexts.orglibretexts.org This inductive effect withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. chemistrysteps.comyoutube.com

The deactivating strength of halogens generally follows their electronegativity: F > Cl > Br > I. libretexts.orglibretexts.orglibretexts.org Thus, an aromatic ring substituted with fluorine will be the most deactivated, and one substituted with iodine will be the least deactivated among the halogens. In this compound, the presence of four deactivating halogen substituents makes the aromatic ring significantly electron-deficient and therefore highly unreactive towards electrophilic attack. libretexts.org

Table 2: Effects of Halogen Substituents in Electrophilic Aromatic Substitution

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| F | Strongly deactivating (electron-withdrawing) | Weakly activating (electron-donating) | Deactivating | Ortho, Para |

| Cl | Deactivating (electron-withdrawing) | Weakly activating (electron-donating) | Deactivating | Ortho, Para |

| Br | Deactivating (electron-withdrawing) | Weakly activating (electron-donating) | Deactivating | Ortho, Para |

| I | Weakly deactivating (electron-withdrawing) | Weakly activating (electron-donating) | Deactivating | Ortho, Para |

Radical Reaction Pathways of Aryl Halides

Aryl halides can participate in radical reactions, often initiated by light, heat, or a radical initiator. dalalinstitute.comnih.gov One common pathway is the homolytic cleavage of the carbon-halogen bond to form an aryl radical. asiaresearchnews.com The ease of this cleavage depends on the carbon-halogen bond strength, which follows the order C–I < C–Br < C–C < C–F. Consequently, aryl iodides are the most common precursors for generating aryl radicals. nih.govasiaresearchnews.com

In the context of this compound, the C–I bond is the weakest and therefore the most likely to undergo homolysis to form an aryl radical.

Another important radical pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism . dalalinstitute.com This multi-step chain reaction involves:

Initiation: An electron is transferred to the aryl halide, forming a radical anion. dalalinstitute.com

Propagation: The radical anion fragments to give an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the aryl halide, continuing the chain.

Aryl radicals generated from aryl halides can undergo various transformations, including:

Hydrogen atom abstraction to form an arene. rsc.org

Addition to alkenes or other unsaturated systems.

Coupling reactions. nih.gov

Recent research has focused on the generation of aryl radicals from aryl halides using methods such as photoredox catalysis and N-heterocyclic carbene (NHC) catalysis. asiaresearchnews.comnih.gov These methods offer milder and more efficient alternatives to traditional methods that often require harsh conditions or toxic reagents. asiaresearchnews.com

Generation and Reactivity of Aryl Radicals

The generation of aryl radicals from precursors like this compound is a critical step for various synthetic transformations. Modern methods have evolved to offer mild and efficient pathways for creating these highly reactive intermediates. rsc.orgbeilstein-journals.orgbohrium.com The formation of an aryl radical from this specific polyhalogenated benzene can be achieved through several methods, with the selectivity of C-X bond cleavage being a key consideration.

The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. masterorganicchemistry.com Consequently, the homolytic cleavage of the C-I bond in this compound is the most energetically favorable process for generating the corresponding aryl radical. This selective cleavage is foundational to its controlled reactivity.

Recent advancements in photoredox catalysis, utilizing visible light, offer a particularly gentle method for generating aryl radicals from aryl halides. unipv.itbeilstein-journals.org In such a system, a photocatalyst, upon absorbing light, can enter an excited state and act as a single-electron transfer (SET) agent. For this compound, this process would preferentially reduce the most electrophilic carbon-iodine bond, leading to the formation of the aryl radical and an iodide anion.

The reactivity of the generated 5-bromo-1-chloro-2-fluoro-3-aryl radical is diverse. It can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and aromatic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. bohrium.com

Table 1: Methods for Aryl Radical Generation from Polyhalogenated Benzenes

| Method | Description | Selectivity | Reference |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to induce single-electron transfer to the aryl halide, leading to C-X bond cleavage. | High selectivity for the weakest C-X bond (C-I > C-Br > C-Cl). | unipv.it |

| Transition Metal Reductants | Employs stoichiometric or catalytic amounts of transition metals to reduce the aryl halide. | Generally follows the trend of C-I > C-Br > C-Cl for cleavage. | rsc.org |

| Diazonium Salts | Conversion of an amino group to a diazonium salt, followed by homolytic cleavage to generate an aryl radical. This would require a different precursor. | Not directly applicable to this compound without prior functionalization. | chemrxiv.org |

Homolytic Aromatic Substitution Mechanisms

Homolytic aromatic substitution (SHAr) is a reaction in which an aryl radical attacks an aromatic ring, leading to the substitution of a hydrogen atom or another group. nih.govthieme-connect.com The 5-bromo-1-chloro-2-fluoro-3-aryl radical, once generated, can engage in such reactions. The mechanism typically involves the addition of the aryl radical to another aromatic molecule, forming a cyclohexadienyl radical intermediate. This intermediate then rearomatizes by losing a hydrogen atom, resulting in a biaryl product.

The rate and regioselectivity of this substitution are influenced by the electronic properties of both the aryl radical and the aromatic substrate. The presence of electron-withdrawing halogen atoms on the radical species can affect its electrophilicity and, consequently, its reactivity towards different aromatic partners. beilstein-journals.org For instance, the highly halogenated radical derived from this compound would be expected to react efficiently with electron-rich arenes.

Recent developments have seen a shift away from traditional reagents like tributyltin hydride (Bu₃SnH) towards more efficient light-induced chain reactions for SHAr processes. scilit.com These methods provide a cleaner and more sustainable approach to forming C-C bonds via aryl radicals.

Organometallic Reactivity of Polyhalogenated Benzenes in Catalysis

The presence of multiple, distinct halogen atoms on this compound makes it a highly versatile substrate in transition-metal-catalyzed reactions, particularly in cross-coupling chemistry. thieme-connect.comnih.gov The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and site-selective functionalization.

Oxidative Addition to Transition Metal Centers

Oxidative addition is a fundamental step in many catalytic cycles, where a metal center inserts into a carbon-halogen bond. uwindsor.cayoutube.com For polyhalogenated substrates like this compound, the selectivity of oxidative addition is paramount. The reactivity of carbon-halogen bonds towards oxidative addition with low-valent transition metals, such as palladium(0), follows the order C-I > C-Br > C-Cl >> C-F. youtube.com

This established trend implies that a palladium(0) catalyst will selectively insert into the C-I bond of this compound, leaving the other halogen atoms intact. This selectivity is the basis for its use in sequential cross-coupling reactions, where the most reactive site is functionalized first, followed by subsequent reactions at the less reactive sites under more forcing conditions. The use of bulky phosphine (B1218219) ligands on the palladium center can further influence the rate and selectivity of oxidative addition. uwindsor.caacs.org In some cases, oxidative addition can be reversible, which can be exploited to control selectivity in complex polyhalogenated systems. acs.org

Table 2: Relative Reactivity of C-X Bonds in Oxidative Addition

| Carbon-Halogen Bond | Relative Reactivity | Typical Catalyst | Reference |

| C-I | Highest | Pd(0), Ni(0), Cu(I) | youtube.com |

| C-Br | Intermediate | Pd(0), Ni(0) | youtube.com |

| C-Cl | Low | Pd(0) with specialized ligands, Ni(0) | uwindsor.ca |

| C-F | Lowest | Requires highly specialized catalysts and conditions | nih.gov |

Transmetalation and Reductive Elimination Steps within Catalytic Cycles

Following the selective oxidative addition to the C-I bond of this compound, the resulting arylpalladium(II) iodide complex enters the next stages of a typical cross-coupling catalytic cycle.

Transmetalation involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) to the palladium center, displacing the halide. youtube.com This step assembles both coupling partners on the metal.

Reductive elimination is the final step, where the two organic groups on the palladium center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. scilit.comacs.orgacs.org The rate of reductive elimination can be influenced by the nature of the ligands and the halide remaining on the palladium complex. Interestingly, while the oxidative addition of aryl iodides is the fastest, the reductive elimination of aryl chlorides has been found to be the most thermodynamically favored, though kinetically slower in some systems. nih.govacs.org This interplay between the kinetics and thermodynamics of oxidative addition and reductive elimination is crucial for optimizing catalytic cross-coupling reactions of polyhalogenated substrates.

Catalytic Role of Copper in Halogenation and Dehalogenation Processes

Copper catalysts play a significant role in both the formation (halogenation) and cleavage (dehalogenation) of carbon-halogen bonds in aromatic systems. researchgate.netmdpi.com With a substrate like this compound, copper-catalyzed reactions can offer alternative or complementary reactivity to palladium-based systems.

In dehalogenation processes, copper catalysts can facilitate the removal of halogen atoms, often with a degree of selectivity. mdpi.com For instance, copper-catalyzed hydrodehalogenation can be employed to replace a halogen with a hydrogen atom. The reactivity trend generally follows that of other transition metals, with the C-I bond being the most susceptible to cleavage.

Copper is also pivotal in halogenation reactions, such as the Sandmeyer reaction, and in halogen exchange (Finkelstein-type) reactions on aromatic rings. researchgate.net For example, a copper(I) catalyst can facilitate the conversion of an aryl bromide to an aryl iodide. researchgate.net While this compound is already heavily halogenated, understanding copper's role is essential for designing reactions that might involve further functionalization or selective dehalogenation. Copper-mediated C-H halogenation is also a known process, though less relevant for this fully substituted ring position-wise. beilstein-journals.org

Computational and Theoretical Chemical Studies

Application of Quantum Chemical Methods, including Density Functional Theory (DFT) and ab initio Approaches

Quantum chemical methods are indispensable for understanding the molecular structure, electronic properties, and reactivity of complex molecules like 5-bromo-1-chloro-2-fluoro-3-iodobenzene.

Density Functional Theory (DFT) stands out as a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets (e.g., 6-311+G(d,p)), would be utilized to predict a range of properties. These include optimized molecular geometry (bond lengths and angles), vibrational frequencies for comparison with experimental infrared and Raman spectra, and electronic properties like molecular orbital energies (HOMO-LUMO gap), which are crucial for assessing chemical reactivity and kinetic stability.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically approaching the exact solution of the Schrödinger equation. While computationally more demanding, these methods are often used to benchmark DFT results and are particularly important for accurately describing non-covalent interactions, which are critical in the chemistry of halogenated compounds.

Table 4.1: Representative Quantum Chemical Methods and Their Applications

| Method | Typical Application for this compound | Expected Insights |

| DFT (e.g., B3LYP/6-311+G(d,p)) | Geometry optimization, vibrational analysis, electronic structure calculation. | Optimized bond lengths and angles, predicted IR/Raman spectra, HOMO-LUMO energies, and electrostatic potential maps. |

| MP2 | Calculation of electron correlation effects, analysis of intermolecular interactions. | More accurate description of dispersion forces, crucial for studying halogen bonding and other non-covalent interactions. |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy energy calculations, benchmarking of other methods. | "Gold standard" for single-point energy calculations, providing highly reliable energetic data for reaction pathways. |

Mechanistic Elucidation through Advanced Computational Modeling

Understanding the reaction mechanisms of polyhalogenated benzenes is vital for their application in organic synthesis, particularly in cross-coupling reactions where selectivity is key.

Computational modeling allows for the detailed characterization of transient species along a reaction coordinate, such as pre-reaction complexes and transition states. For reactions involving this compound, locating the transition state structures is fundamental to understanding the reaction barriers and, consequently, the reaction rates. Transition state theory provides the formal framework for relating the properties of the transition state to the kinetic parameters of the reaction. wikipedia.org The unique substitution pattern of the molecule would lead to distinct transition state geometries and energies for reactions at each of the carbon-halogen bonds.

By mapping the potential energy surface, computational methods can predict the energetics of a reaction, including the relative energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies. For this compound, this would be crucial in predicting the regioselectivity of, for example, a Suzuki or Stille cross-coupling reaction. The C-I bond is generally the most labile and thus the most likely to react first, followed by C-Br, and then C-Cl, a trend that can be quantified through computational analysis of the reaction energetics.

The electrochemical behavior of halogenated aromatic compounds is of significant interest for applications in sensing and remediation. Computational electrochemistry, using methods like DFT combined with continuum solvation models, can predict reduction potentials. For this compound, these calculations would help to understand the stepwise reduction of the different carbon-halogen bonds and the stability of the resulting radical anions and other intermediates.

Investigation of Intermolecular and Non-Covalent Interactions

The halogen substituents on the benzene (B151609) ring are key players in directing intermolecular interactions, which are fundamental to the material properties and biological activity of the compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. indexcopernicus.comnih.gov The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the aromatic ring. In this compound, the iodine and bromine atoms are the most likely to act as halogen bond donors. The presence of the electron-withdrawing fluorine and chlorine atoms would enhance the electrophilic character of the σ-holes on the iodine and bromine atoms, leading to stronger halogen bonds.

Computational studies, particularly those employing high-level ab initio methods and analysis of the molecular electrostatic potential (MEP), are essential for characterizing these interactions. The MEP would reveal regions of positive potential (σ-holes) on the outer surface of the iodine and bromine atoms, which are the sites of halogen bonding.

Table 4.2: Predicted Halogen Bond Donor Strength

| Halogen Atom | Relative Polarizability | Expected Halogen Bond Donor Strength |

| Iodine (I) | High | Strongest |

| Bromine (Br) | Medium | Moderate |

| Chlorine (Cl) | Low | Weak |

| Fluorine (F) | Very Low | Negligible |

Prediction of Supramolecular Architectures and Self-Assembly

The prediction of supramolecular architectures for polyhalogenated benzenes like this compound is primarily governed by the interplay of halogen bonding and π–π stacking interactions. The presence of four different halogens on the benzene ring introduces a high degree of complexity and directionality to these non-covalent interactions, leading to the formation of unique and intricate self-assembled structures.

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of the σ-hole increases with the polarizability and size of the halogen, following the trend I > Br > Cl > F. In this compound, the iodine and bromine atoms are the primary halogen bond donors. The iodine atom at position 3, being the most polarizable, will form the strongest halogen bonds. The bromine atom at position 5 will also participate in significant halogen bonding. These interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.orgresearchgate.net

The fluorine atom, being highly electronegative, does not typically act as a halogen bond donor but can act as a weak acceptor. The chloro group has intermediate properties. The benzene ring itself, with its electron-rich π-system, can also act as a halogen bond acceptor.

Table 1: Predicted Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Primary Atoms/Groups Involved | Predicted Relative Strength | Role in Supramolecular Architecture |

| Halogen Bonding | C-I···Nu, C-Br···Nu | Strong | Primary directional force for assembly |

| π–π Stacking | Benzene Ring ↔ Benzene Ring | Moderate | Contributes to packing and stability |

| C-H···F Interactions | Aromatic C-H and Fluoro group | Weak | Subsidiary stabilization |

| Halogen···Halogen | Br···Br, etc. | Variable | Can influence crystal packing |

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is significantly influenced by the presence of four different halogen substituents. These substituents modulate the electron density distribution in the benzene ring through a combination of inductive and resonance effects, which in turn determines the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO energy profiles)

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. youtube.comwikipedia.orglibretexts.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the LUMO is indicative of the molecule's ability to accept electrons, thus reflecting its electrophilicity. For this compound, the presence of multiple electron-withdrawing halogens is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

The HOMO energy, on the other hand, relates to the molecule's ability to donate electrons (nucleophilicity). The lone pairs of the heavier halogens (iodine and bromine) will contribute significantly to the HOMO. The energy gap between the HOMO and LUMO is a critical parameter that determines the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on substituted benzenes show that the nature and position of substituents can alter the HOMO-LUMO gap. researchgate.net For this compound, theoretical calculations would be necessary to determine the precise energies of these orbitals. However, a qualitative prediction suggests a relatively low HOMO-LUMO gap due to the presence of both highly electronegative (F, Cl) and highly polarizable (Br, I) substituents.

Table 2: Conceptual LUMO Energy Profile for Halogenated Benzenes

| Compound | Substituents | Predicted Relative LUMO Energy |

| Benzene | -H | High |

| Fluorobenzene | -F | Lower |

| 1,3-Dichlorobenzene | -Cl, -Cl | Lower still |

| This compound | -Br, -Cl, -F, -I | Lowest |

Electrostatic Surface Potential (ESP) Mapping

Electrostatic Surface Potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactive sites. researchgate.netwalisongo.ac.idresearchgate.netnih.govmdpi.comrsc.org The ESP map of this compound is expected to be highly complex.

The map would reveal regions of positive and negative electrostatic potential. A significant region of positive potential (a σ-hole) is predicted along the extension of the C-I and C-Br bonds. researchgate.net This positive region is the site of halogen bonding. The fluorine atom, due to its high electronegativity, will have a region of negative potential around it. The chlorine atom will have a smaller σ-hole compared to bromine and iodine. The π-system of the benzene ring is expected to have a negative potential, although this will be reduced by the electron-withdrawing effects of the halogens. These ESP maps are crucial for understanding and predicting how the molecule will interact with other molecules in its environment. nih.gov

Prediction and Interpretation of Spectroscopic Data through Theoretical Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. longdom.orgcardiff.ac.uk

The calculated infrared (IR) and Raman spectra can help in the assignment of vibrational modes. materialsciencejournal.orgesisresearch.orgesisresearch.org For this molecule, characteristic C-X (X = F, Cl, Br, I) stretching and bending vibrations would be predicted at specific frequencies. The aromatic C-H and C-C stretching and bending vibrations would also have characteristic theoretical frequencies. libretexts.org Comparing the calculated spectra with experimental data can confirm the molecular structure.

Theoretical calculations are also invaluable for predicting Nuclear Magnetic Resonance (NMR) spectra. rsc.orgyoutube.commodgraph.co.ukresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR chemical shifts can be predicted. For this compound, there are two non-equivalent aromatic protons. Their chemical shifts would be influenced by the complex interplay of the electronic effects of the four different halogens. Similarly, the six carbon atoms of the benzene ring would each have a unique ¹³C chemical shift. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 3: Predicted Spectroscopic Data Ranges for this compound

| Spectroscopy | Feature | Predicted Range | Notes |

| IR/Raman | C-F Stretch | 1000-1400 cm⁻¹ | Strong in IR |

| C-Cl Stretch | 600-800 cm⁻¹ | ||

| C-Br Stretch | 500-600 cm⁻¹ | ||

| C-I Stretch | ~500 cm⁻¹ | ||

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | ||

| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm | Two distinct signals expected |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm | Six distinct signals expected |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Haloarene Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of halogenated aromatic compounds, offering unparalleled detail about the chemical environment of each nucleus.

The analysis of ¹H and ¹³C NMR spectra provides fundamental information for the structural determination of haloarenes. researchgate.netsigmaaldrich.comyoutube.com In ¹H NMR, the chemical shifts of the aromatic protons are typically observed in the downfield region, generally between 6.5 and 8.0 ppm, a characteristic of protons attached to a benzene (B151609) ring. libretexts.orglibretexts.org The integration of the signals in this region reveals the number of protons on the aromatic ring, which for a disubstituted benzene would be four. youtube.com The substitution pattern on the benzene ring can often be deduced from the splitting patterns of these signals. youtube.comyoutube.com For instance, a para-substituted benzene ring often exhibits a characteristic doublet of doublets pattern. youtube.com

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic ring typically resonate between 120 and 150 ppm. libretexts.orglibretexts.org The number of distinct signals in the decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule. For asymmetrically disubstituted benzenes, six unique signals are expected for the aromatic carbons. libretexts.org The presence of heavy halogens like bromine and iodine can influence the chemical shifts through the spin-orbit coupling effect. rsc.org

Table 1: Predicted NMR Data for 5-bromo-1-chloro-2-fluoro-3-iodobenzene

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H | 6.5 - 8.0 | Doublet, Doublet |

| ¹³C | 100 - 150 | 6 distinct signals |

Note: This table is predictive and based on general principles for haloarenes. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to further elucidate the complex structure of polysubstituted haloarenes, a variety of two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to one another on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is particularly useful for determining the through-space proximity of substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. DEPT (Distortionless Enhancement by Polarization Transfer) variations can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is invaluable for confirming the connectivity of the molecule and the placement of the halogen substituents on the aromatic ring.

The application of these advanced 2D NMR techniques would be essential for the definitive structural confirmation of this compound.

Vibrational Spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

For aromatic compounds, characteristic absorption bands are observed in the IR spectrum. libretexts.org Arenes typically show a C-H stretching vibration in the region of 3030-3100 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, appear in the 650-900 cm⁻¹ range. libretexts.org The presence of carbon-halogen bonds will also give rise to characteristic stretching vibrations at lower frequencies.

PubChem provides some spectral information for a related compound, 5-bromo-1-chloro-3-fluoro-2-iodobenzene, noting the availability of FTIR spectra. nih.gov For this compound, while specific experimental spectra are not detailed in the provided results, general expectations for haloarenes can be outlined.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to FT-IR. It would be especially useful for observing the vibrations of the carbon-bromine and carbon-iodine bonds. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational framework of the molecule. colostate.edu

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| C-C Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| C-I Stretch | ~500 |

| Aromatic C-H Bending (out-of-plane) | 650 - 900 |

Note: This table is based on typical ranges for the specified bonds and may not reflect the exact values for this specific molecule.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial arrangement of all its atoms. sigmaaldrich.comlibretexts.orgcgc.edu The benzene ring is expected to be planar, with the halogen atoms and the remaining hydrogen atoms bonded to it. The analysis would provide precise bond lengths for the C-Br, C-Cl, C-F, and C-I bonds, as well as the C-C and C-H bonds within the aromatic ring. The bond angles between the substituents and the carbon atoms of the ring would also be accurately determined. byjus.com This information is crucial for understanding any steric strain or distortion from an idealized hexagonal geometry due to the presence of the bulky halogen atoms. iucr.org

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions. researchgate.netbyjus.com In the case of polyhalogenated benzenes, halogen bonding is a significant intermolecular interaction that can influence the crystal packing. nih.govemerging-researchers.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. Other potential intermolecular interactions include π-π stacking and C-H···halogen weak hydrogen bonds. ed.ac.ukrsc.org The analysis of the crystal structure would reveal the presence and nature of these interactions, which are fundamental to understanding the solid-state properties of the compound. mdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) is a suitable method for determining its molecular weight and investigating its fragmentation pathways. wikipedia.orgcreative-proteomics.com In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which causes the molecule to ionize, forming a molecular ion (M⁺•), and often to fragment into smaller, charged species. libretexts.org

The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. Given the presence of multiple isotopes for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities of the peaks determined by the natural isotopic abundances. The monoisotopic mass of this compound is approximately 333.81 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. Due to the high energy of electron ionization, extensive fragmentation is expected. creative-proteomics.comlibretexts.org The fragmentation of halogenated benzenes is influenced by the relative strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). The weakest bond, C-I, is expected to cleave most readily. Common fragmentation pathways for aromatic compounds include the loss of substituents and the formation of stable aromatic cations. libretexts.org

For this compound, the following fragmentation patterns can be anticipated:

Loss of an iodine atom: This is expected to be a major fragmentation pathway, leading to a significant peak corresponding to the [M-I]⁺ ion.

Loss of a bromine atom: Cleavage of the C-Br bond would result in an [M-Br]⁺ ion.

Loss of a chlorine atom: This would produce an [M-Cl]⁺ ion.

Loss of a fluorine atom: Due to the strength of the C-F bond, the loss of a fluorine atom is generally less favorable compared to other halogens.

Sequential loss of halogens: After the initial loss of one halogen, further fragmentation involving the loss of other halogens can occur.

Formation of halophenyl ions: Fragments corresponding to ions such as [C₆H₂BrClF]⁺, [C₆H₂BrClI]⁺, etc., may be observed.

Formation of smaller aromatic fragments: The benzene ring itself can fragment, leading to smaller charged species.

A plausible fragmentation data table for this compound under EI-MS is provided below. The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br, ¹²⁷I).

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (approx.) | Proposed Fragment Ion | Neutral Loss |

| 334 | [C₆H₂⁷⁹Br³⁵ClFI]⁺• | - |

| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | I |

| 255 | [C₆H₂³⁵ClFI]⁺ | Br |

| 299 | [C₆H₂⁷⁹BrFI]⁺ | Cl |

| 128 | [C₆H₂³⁵ClF]⁺ | I, Br |

| 176 | [C₆H₂FI]⁺ | Br, Cl |

| 148 | [C₆H₂⁷⁹BrF]⁺ | Cl, I |

Advanced Functionalization and Derivatization Strategies

Site-Selective Functionalization of Polyhalogenated Arenes

The presence of multiple, different halogen atoms on a single aromatic ring, as in 5-bromo-1-chloro-2-fluoro-3-iodobenzene, presents a unique opportunity for controlled, stepwise functionalization. The inherent differences in the carbon-halogen bond strengths and their susceptibility to various catalytic systems are the keys to achieving high site selectivity. This selective modification is highly sought after for building value-added molecules for medicinal, agrochemical, and materials science applications. acs.orgnih.govnih.gov

The differential reactivity of the C-I, C-Br, C-Cl, and C-F bonds is the most powerful tool for the selective functionalization of polyhalogenated arenes. In transition-metal-catalyzed cross-coupling reactions, the reactivity of the halogens typically follows the order: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE), where the C-I bond is the weakest and most easily broken, and the C-F bond is the strongest.

The oxidative addition of a low-valent transition metal catalyst (like palladium or nickel) to the carbon-halogen bond is often the rate-determining and selectivity-determining step in cross-coupling cycles. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, one can target a specific halogen for reaction while leaving the others untouched. For instance, a mild palladium catalyst system can selectively couple at the C-I position of this compound, leaving the bromo, chloro, and fluoro groups available for subsequent, more forcing reaction conditions. This stepwise approach allows for the programmed introduction of different substituents onto the aromatic core.

The predictability of these selective reactions can often be correlated with other chemical properties. nih.gov For example, 13C NMR chemical shifts can offer insights into the most electrophilic carbon positions, and empirically determined SNAr data can also align with site-selective cross-coupling outcomes. nih.gov

Table 1: Relative Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity in Oxidative Addition |

| Iodine | C-I | ~65 | Highest |

| Bromine | C-Br | ~81 | High |

| Chlorine | C-Cl | ~97 | Moderate |

| Fluorine | C-F | ~115 | Low |

Photocatalytic methods have emerged as a powerful strategy for C-H and C-X bond functionalization under mild conditions. rsc.org Photoredox catalysis, utilizing either transition metal complexes or organic dyes, can generate highly reactive radical intermediates upon irradiation with visible light, enabling transformations that are often challenging with traditional thermal methods. rsc.orgnih.gov

In the context of polyhalogenated arenes, photocatalysis can be employed for selective functionalization. For instance, a photocatalytic C-S coupling (thiolation) reaction could be envisioned for a molecule like this compound. In a typical mechanism, the photocatalyst absorbs light and enters an excited state. This excited catalyst can then interact with the polyhalogenated arene and a thiol coupling partner. This process can facilitate the formation of a carbon-sulfur bond, often with high functional group tolerance and under mild reaction conditions. The development of such methods is crucial for creating new organic electronic materials and pharmaceuticals. While direct C-S coupling on this compound is a specific research goal, the principles are well-established for various arenes, paving the way for its application. manchester.ac.uk

Polymerization Reactions Involving Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are critical monomers for the synthesis of conjugated polymers. These polymers, which feature a backbone of alternating single and double bonds, are known for their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). youtube.comarizona.edu

Polyhalogenated arenes can serve as building blocks for the creation of larger polycyclic aromatic hydrocarbons (PAHs) and polyarylene polymers. wikipedia.org Through iterative cross-coupling reactions, such as Suzuki, Stille, or Yamamoto couplings, di- or polyhalogenated monomers are linked together. For a monomer like this compound, selective coupling at the iodo and bromo positions could be used to form a linear polymer chain.

The properties of the resulting polymer are heavily influenced by the structure of the monomer and the planarity of the polymer backbone. Torsion angles between adjacent aromatic rings can affect the electronic properties, such as the ionization potential and bandgap. arizona.edu The synthesis of these materials often targets well-defined, high molecular weight polymers, which is where specialized polymerization techniques become essential. researchgate.net

Catalyst-Transfer Polymerization (CTP), also known as catalyst-transfer polycondensation, is a powerful, living chain-growth method for synthesizing conjugated polymers with low polydispersity and controlled molecular weights. wikipedia.org This technique relies on the catalyst (typically nickel- or palladium-based) remaining associated with the growing polymer chain and "walking" to the other end to insert a new monomer unit after each coupling event. wikipedia.org

The nature of the halogen on the aromatic monomer plays a critical role in the success and control of CTP. researchgate.netrsc.org Studies on halogenated thiophene (B33073) monomers have revealed significant mechanistic insights that are broadly applicable to other aromatic systems. researchgate.netrsc.org

Iodinated Monomers : Tend to form a Ni(II)-thienyl iodide resting state. The polymerization can be inhibited by magnesium salt by-products. researchgate.netrsc.org

Brominated Monomers : Typically form a Ni(II)-dithienyl complex as the resting state, which leads to a controlled, living polymerization. researchgate.netrsc.org

Chlorinated Monomers : Often result in a mixture of catalyst resting states, leading to poor control over the polymerization. researchgate.netrsc.org

These findings highlight the importance of the monomer's halogenation pattern. For a hypothetical polymerization using a derivative of this compound, the different halogens would dictate the choice of coupling strategy and the expected degree of control over the final polymer structure.

Table 2: Influence of Halogen on Nickel-Catalyzed Catalyst-Transfer Polymerization (CTP)

| Monomer Halogen | Catalyst Resting State | Polymerization Control |

| Iodine | Ni(II)-aryl iodide complex | Controlled, but potential inhibition by salt by-products |

| Bromine | Ni(II)-diaryl complex | Good control, living polymerization |

| Chlorine | Mixture of Ni(II)-diaryl and dissociated Ni complexes | Uncontrolled polymerization |

Directed Chemical Modifications for Diverse Structural Motifs

The true synthetic power of a polyhalogenated scaffold like this compound lies in the ability to use the differential halogen reactivity for directed chemical modifications. By employing a sequence of selective cross-coupling reactions, a chemist can introduce a variety of different functional groups at specific positions, leading to a vast array of complex and diverse structural motifs.

This sequential functionalization can be achieved by progressively increasing the reactivity of the catalytic system. A typical synthetic sequence might involve:

Iodine Functionalization: A mild, palladium-catalyzed reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling) at the highly reactive C-I bond.

Bromine Functionalization: A subsequent coupling at the C-Br bond, often requiring a more active catalyst or higher temperatures.

Chlorine Functionalization: Finally, coupling at the less reactive C-Cl bond, which demands a highly active catalyst system, often employing specialized ligands.

This modular approach transforms the simple starting material into a versatile platform for constructing highly substituted aromatic compounds that would be difficult to synthesize by other means. These strategies are crucial for developing new materials, probes, and drug candidates where precise spatial arrangement of functional groups is paramount.

Incorporation of Halogenated Aromatic Fragments into Complex Molecular Architectures

The primary strategy for functionalizing polyhalogenated benzenes like this compound is through site-selective cross-coupling reactions. thieme-connect.comacs.orgnih.govnih.gov These methods are sought after for constructing valuable molecules in medicine, agriculture, and materials science. acs.orgnih.govnih.gov The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is the cornerstone of this selectivity. Transition-metal catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, can be precisely controlled to target a specific halogen.

For this compound, a typical synthetic sequence would involve the initial substitution of the most reactive halogen, iodine. By selecting appropriate catalysts (commonly palladium-based) and reaction conditions, the iodine at position C-3 can be selectively replaced with an aryl, alkyl, or alkynyl group, leaving the other halogens intact. This initial coupling product can then be subjected to a second cross-coupling reaction, this time targeting the bromine at C-5. This stepwise approach enables the programmed construction of highly substituted, complex molecules from a readily available polyhalogenated starting material. thieme-connect.com

The development of site-selective cross-coupling offers an efficient pathway to multiply substituted products, as polyhalogenated compounds are often easier to prepare than those with varied functional groups. thieme-connect.com

Table 1: Theoretical Stepwise Functionalization via Cross-Coupling Reactions This table outlines a hypothetical, yet chemically sound, two-step reaction sequence to demonstrate how this compound could be used as a building block. This illustrates the principle of site-selective functionalization.

| Step | Target Halogen | Reaction Type | Example Reagent | Product |

| 1 | Iodine (C-3) | Suzuki Coupling | Phenylboronic acid | 5-bromo-1-chloro-2-fluoro-3-phenylbenzene |

| 2 | Bromine (C-5) | Sonogashira Coupling | Ethynyltrimethylsilane | 1-chloro-2-fluoro-3-phenyl-5-(trimethylsilylethynyl)benzene |

This table is illustrative and based on established principles of cross-coupling reactivity.

Investigation of Chemical Modification Pathways in Biological Contexts (e.g., Tyrosine Modification by Polyhalogenated Quinones)

While direct studies on the biological modification pathways of this compound are not extensively documented, the principles of reactivity for similar compounds, such as polyhalogenated quinones, provide a strong model for potential interactions. Quinones, which can be formed from the metabolic oxidation of phenolic compounds, are known electrophiles that react with biological nucleophiles. nih.govnih.gov